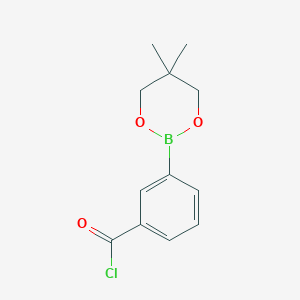

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride is an organic compound with the molecular formula C12H14BClO3. This compound is part of the boronic acid derivatives family, which are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride typically involves the reaction of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

- Dissolve 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid in anhydrous dichloromethane (DCM).

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.

Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate) under inert atmosphere.

Major Products Formed

Nucleophilic substitution: Amides, esters, and thioesters.

Hydrolysis: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.

Coupling reactions: Biaryl compounds.

Scientific Research Applications

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride has several applications in scientific research:

Organic synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

Medicinal chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.

Material science: Utilized in the preparation of functional materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: Similar structure but with an amino group instead of a benzoyl chloride group.

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boron-containing structure but with a phenyl group instead of a benzoyl chloride group.

Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Similar structure but with an ester group instead of a benzoyl chloride group.

Uniqueness

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride is unique due to its combination of a boronic ester and an acyl chloride functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C12H14BClO3

- Molecular Weight : 252.50 g/mol

- CAS Number : Not available

- Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to exhibit inhibitory effects on several key enzymes involved in metabolic pathways:

- Enzyme Inhibition :

Biological Activity Data

The following table summarizes the inhibitory effects of related compounds and their biological activity profiles:

Study on Cell Growth Inhibition

A study evaluated the cell growth inhibition potential of various borylated compounds, including derivatives of benzamides. The results indicated that while some compounds displayed significant inhibition in cancer cell lines (HT29, U87), others had minimal effects on normal cell lines (MCF10A). Specifically:

- HT29 : 69% inhibition

- U87 : 21% inhibition

- MCF10A : 2% inhibition

This suggests that the selectivity for cancer cells over normal cells is a critical factor in the development of therapeutic agents .

Mechanism Insights

The mechanism by which these compounds exert their effects appears to involve the disruption of metabolic pathways critical for cell survival. For instance:

Properties

Molecular Formula |

C12H14BClO3 |

|---|---|

Molecular Weight |

252.50 g/mol |

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl chloride |

InChI |

InChI=1S/C12H14BClO3/c1-12(2)7-16-13(17-8-12)10-5-3-4-9(6-10)11(14)15/h3-6H,7-8H2,1-2H3 |

InChI Key |

FCXQUGIXRHENKU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.